N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrimidine ring, a thiazole ring, and a carboxamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-4,6-dichloropyrimidines, have been found to inhibit immune-activated nitric oxide production .
Mode of Action
For instance, 2-amino-4,6-dichloropyrimidines, which share a similar structure, have been found to inhibit immune-activated nitric oxide production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-dimethylaminopyridine with 2-methoxypyrimidine-5-carboxylic acid, followed by cyclization with 4-methyl-2-phenylthiazole. The reaction conditions often require the use of catalysts such as dicyclohexyl carbodiimide and 4-dimethylaminopyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups replacing the dimethylamino group.
Scientific Research Applications
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of nonlinear optical materials, which have applications in photonics and telecommunications.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-14(26-17(20-11)12-8-6-5-7-9-12)16(24)21-13-10-19-18(25-4)22-15(13)23(2)3/h5-10H,1-4H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVVXQINXMESHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3N(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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